![molecular formula C21H17FN2O5 B2990168 Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-29-9](/img/structure/B2990168.png)
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
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Description
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C21H17FN2O5 and its molecular weight is 396.374. The purity is usually 95%.
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Biological Activity
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological properties. The presence of a fluorinated phenyl group and a methoxy-substituted pyridine core suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that derivatives similar to this compound may act as inhibitors of specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, compounds designed to selectively inhibit CA IX have shown promise in anticancer therapy .
- Receptor Modulation : The structural features may allow for interaction with various receptors, influencing pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using standard assays such as MTT and Annexin V staining.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 10 | Enzyme inhibition |
HeLa (Cervical Cancer) | 12 | Receptor modulation |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Notably, studies involving xenograft models showed significant tumor reduction upon treatment with this compound.
Study Type | Dosage (mg/kg) | Tumor Reduction (%) | Observations |
---|---|---|---|
Xenograft Model | 20 | 45 | Reduced cell proliferation |
Toxicity Assessment | 5 | N/A | No significant adverse effects observed |
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study on CA IX Inhibition : A study demonstrated that a structurally similar compound exhibited high selectivity for CA IX, leading to reduced tumor growth in preclinical models . This points towards a promising avenue for cancer treatment.
- SAR Investigations : Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of these compounds. Modifications to the methoxy group enhanced lipophilicity and improved bioavailability without compromising efficacy .
Properties
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABGMVOPWRLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.